3-Cyano-7-hydroxy-4-methylcoumarin
Overview
Description
3-Cyano-7-hydroxy-4-methylcoumarin (CHMC) is a compound with the molecular formula C11H7NO3 . It has been isolated from Curcuma longa isopropanol extract . This compound may be used as a reagent for the stereo-specific preparation of RP and SP-O-alkyl methylphosphonyl-CHMC esters .
Synthesis Analysis
The synthesis of 7-hydroxy-4-methylcoumarin, a similar compound, has been studied via the Pechmann reaction from resorcinol and ethyl acetoacetate on H-Beta zeolite . The reaction was proposed to be a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration . Another synthetic route involves the Knoevenagel condensation of o-hydroxyacetophenone with ethyl cyanoacetate catalyzed by calcined Mg-Al hydrotalcite .Molecular Structure Analysis
The molecular weight of 3-Cyano-7-hydroxy-4-methylcoumarin is 201.18 g/mol . The SMILES string representation of the molecule isCC1=C(C#N)C(=O)Oc2cc(O)ccc12
. The InChI representation is 1S/C11H7NO3/c1-6-8-3-2-7(13)4-10(8)15-11(14)9(6)5-12/h2-4,13H,1H3
. Chemical Reactions Analysis
The reaction to provide the 7-hydroxy-4-methylcoumarin was proposed to be a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration . The calculated activation energy was compared with the experimental measurement .Physical And Chemical Properties Analysis
The melting point of 3-Cyano-7-hydroxy-4-methylcoumarin is 300-304 °C . The compound is predicted to have a density of 1.43±0.1 g/cm3 . The pKa is predicted to be 7.14±0.20 .Scientific Research Applications
Synthesis and Medicinal Chemistry
3-Cyano-7-hydroxy-4-methylcoumarin is a compound of interest due to its use in the synthesis of various pharmacologically relevant molecules. Its synthesis through phase transfer catalysis has been documented, highlighting its importance in creating compounds such as methine dyes, 3-carboxycoumarins (used in the synthesis of cephalosporins and modified penicillins), and oxygen-bridged tetrahydropyridones. The derivatives of 3-cyanocoumarins have been noted for their specific inhibitory effects on α-chymotrypsin and human leukocyte elastase, indicating their potential in medicinal chemistry applications (S. Seema, Surender Kumar, J. K. Makrandi, 2005).
Anticancer Potential
Research has explored the structure-activity relationship of 4-methylcoumarin derivatives, including those similar to 3-Cyano-7-hydroxy-4-methylcoumarin, showing significant anticancer activity against various human cancer cell lines. This suggests the potential of these compounds in developing novel chemotherapeutic agents with improved efficacy and safety profiles (R. Miri et al., 2016).
Antioxidant and Radical-Scavenging Properties
4-Methylcoumarins, including derivatives similar to 3-Cyano-7-hydroxy-4-methylcoumarin, have shown excellent antioxidant and radical-scavenging properties in various experimental models. These properties are crucial for therapeutic applications in conditions characterized by free radical overproduction (Giuseppa Morabito et al., 2010).
Photophysical and Photochemical Applications
The study of zinc(II) and chloroindium(III) phthalocyanines bearing ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups has revealed insights into the photophysicochemical properties of these compounds. This research opens up possibilities for the use of 3-Cyano-7-hydroxy-4-methylcoumarin derivatives in photodynamic therapy and other applications requiring controlled light-induced activity (Halid Kuruca et al., 2018).
Safety And Hazards
Future Directions
Given the biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . Therefore, future research may focus on developing new methods and techniques for synthesizing coumarin derivatives, including 3-Cyano-7-hydroxy-4-methylcoumarin, and investigating their potential applications in medicine and pharmacy .
properties
IUPAC Name |
7-hydroxy-4-methyl-2-oxochromene-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c1-6-8-3-2-7(13)4-10(8)15-11(14)9(6)5-12/h2-4,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGBPOSQDAZSIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419830 | |
Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-7-hydroxy-4-methylcoumarin | |
CAS RN |
2829-46-1 | |
Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyano-7-hydroxy-4-methylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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